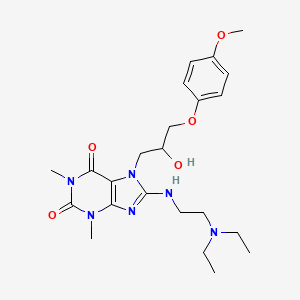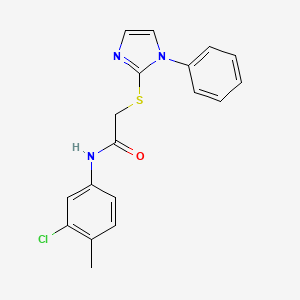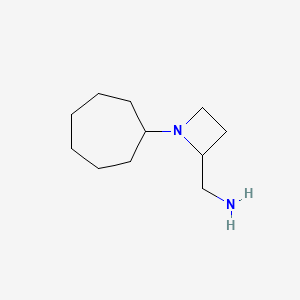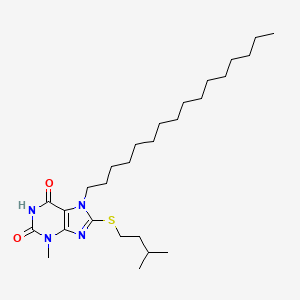![molecular formula C21H21N3O3 B2461655 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1788979-08-7](/img/structure/B2461655.png)
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.
作用機序
The mechanism of action of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms. For instance, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of microbial strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and microbial infections. Additionally, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of various enzymes involved in cancer progression and inflammation, including COX-2 and MMPs. Furthermore, this compound has been shown to induce oxidative stress in cancer cells, leading to their apoptosis.
実験室実験の利点と制限
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. This compound is easy to synthesize and has shown potent biological activities against various diseases. Additionally, this compound has shown good solubility in various solvents, making it easy to use in in vitro and in vivo experiments. However, one of the limitations of this compound is its low stability under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for the study of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole. One of the future directions is to investigate the potential of this compound as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Additionally, future studies can focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, future studies can investigate the pharmacokinetic and pharmacodynamic properties of this compound to determine its potential for clinical use. Finally, future studies can focus on developing new synthetic routes for the synthesis of this compound to improve its yield and purity.
合成法
The synthesis of 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can be achieved through a multistep reaction. The first step involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl 2-bromoacetate to yield 2-ethoxycarbonyl-5-phenyl-1,3,4-oxadiazole. The second step involves the reaction of the obtained product with N-benzylideneaniline to yield 5-[1-(benzylideneamino) ethyl]-2-ethoxycarbonyl-1,3,4-oxadiazole. The final step involves the reaction of the obtained product with 2N sodium hydroxide solution to yield 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole.
科学的研究の応用
5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has exhibited potent antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(2-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-13-7-6-11-16(18)21(25)24-14-8-12-17(24)20-22-19(23-27-20)15-9-4-3-5-10-15/h3-7,9-11,13,17H,2,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRPYRBSGAZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)



![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)

![N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide](/img/structure/B2461585.png)


![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2461588.png)
![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

![3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2461595.png)